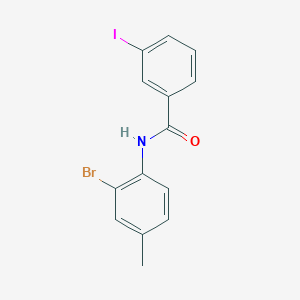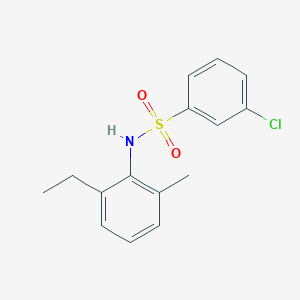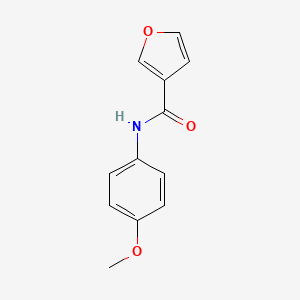![molecular formula C14H15Cl2NO3 B7480304 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester, also known as DCB-Lys(Me)-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a derivative of lysine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to bind to the lipid bilayer of bacterial cell membranes, causing membrane destabilization and cell death. In cancer cells, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have anti-inflammatory effects. It has also been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in lab experiments is its high purity and yield, which makes it easier to work with. However, one limitation of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is its relatively high cost compared to other compounds.
Direcciones Futuras
There are many potential future directions for research on 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH. One area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential antimicrobial agent for use in clinical settings. Another area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential cancer therapy. Additionally, research could focus on the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential immunotherapy agent. Overall, the potential applications of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in drug development make it an exciting area of research for the scientific community.
Métodos De Síntesis
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method has been used to produce 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH with high purity and yield.
Aplicaciones Científicas De Investigación
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been studied for its potential applications in drug development. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-20-14(19)3-2-8-17-13(18)7-5-10-4-6-11(15)12(16)9-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKRYRFFBNDGDI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)

![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)